Prunetinoside
Overview
Description
Prunetinoside, also known as prunetin-5-O-glucoside, is a plant-based active compound. It is derived from prunetin, a flavonoid found in various plants. This compound is known for its anti-inflammatory properties and has been the subject of numerous studies due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-based active compound . It primarily targets the NF-κB and JNK-Mediated Signaling Pathway in immune cells . These targets play a crucial role in the immune response, particularly in inflammation .
Mode of Action
This compound interacts with its targets by suppressing NF-κB and activating the JNK-Mediated Signaling Pathway . This interaction results in a significant decrease in the expression of pro-inflammatory cytokines, such as COX2 and iNOS .
Biochemical Pathways
The biochemical pathways affected by this compound include the NF-κB and MAPK pathways . This compound administration dramatically reduces the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK . Remarkably, after this compound treatment, p-P38 and p-ERK remain unchanged .
Pharmacokinetics
Its non-cytotoxic nature and its ability to reverse cytotoxicity in lipopolysaccharide (lps)-stimulated cells suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) in treated cells . It also downregulates the expression of two important pro-inflammatory cytokines, COX2 and iNOS, in a dose-dependent manner . Other pro-inflammatory cytokines, such as IL-1β, IL-6, and TNFα, had reduced mRNA expression after this compound treatment .
Action Environment
It is known that this compound exerts its anti-inflammatory effects on immune cells, suggesting that its action, efficacy, and stability may be influenced by the immune environment .
Biochemical Analysis
Biochemical Properties
Prunetinoside plays a crucial role in biochemical reactions, particularly in the context of inflammation. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These interactions are pivotal in modulating the inflammatory response. This compound inhibits the phosphorylation of NF-κB and certain MAPK pathway proteins, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
This compound exerts significant effects on various cell types, particularly immune cells like macrophages. In studies involving mouse macrophage RAW264.7 cells, this compound was found to reduce the levels of nitric oxide (NO) and IL-6, both of which are markers of inflammation. Additionally, this compound downregulates the expression of cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner. These effects highlight this compound’s role in modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to NF-κB, thereby inhibiting its activation and subsequent translocation to the nucleus. This inhibition prevents the transcription of pro-inflammatory genes. Additionally, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which further modulates the inflammatory response. These molecular interactions underscore the compound’s ability to inhibit enzyme activity and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods. In both in vitro and in vivo studies, this compound has demonstrated sustained efficacy in reducing inflammation without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is essential to avoid toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes such as COX2 and iNOS, which are key players in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators. Additionally, this compound affects metabolic flux and metabolite levels, further modulating the inflammatory response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization within cells is influenced by these interactions, leading to its accumulation in specific cellular compartments where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its site of action, where it can effectively modulate inflammatory pathways and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prunetinoside typically involves the glycosylation of prunetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to prunetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of prunetin from plant sources followed by glycosylation. The extraction process includes solvent extraction, purification, and crystallization. The glycosylation step can be optimized for large-scale production by using bioreactors and immobilized enzymes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Prunetinoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Prunetinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine: Due to its anti-inflammatory properties, this compound is explored for therapeutic applications in treating inflammatory diseases and conditions.
Comparison with Similar Compounds
Prunetin: The aglycone form of prunetinoside, known for its anti-inflammatory and antioxidant properties.
Sakuranetin: Another flavonoid glycoside with anti-inflammatory and antimicrobial activities.
Prunin: A glycoside of naringenin, exhibiting antioxidant and anti-inflammatory effects.
This compound’s unique glycosylation pattern and its ability to modulate specific inflammatory pathways make it a compound of significant interest in scientific research and potential therapeutic applications.
Biological Activity
Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-derived compound recognized for its significant biological activities, particularly its anti-inflammatory and anticancer effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a glycosylated form of prunetin, an isoflavonoid. The glycosylation enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Anti-Inflammatory Activity
Mechanism of Action
This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it inhibits the lipopolysaccharide (LPS)-provoked inflammatory response in RAW264.7 macrophage cells. The compound exerts its effects primarily through the following mechanisms:
- Reduction of Pro-Inflammatory Cytokines : this compound significantly decreases the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), nitric oxide (NO), cyclooxygenase-2 (COX2), and inducible nitric oxide synthase (iNOS) in a dose-dependent manner .
- Inhibition of NF-κB Pathway : The compound downregulates the phosphorylation of key proteins involved in the NF-κB signaling pathway, including IκBα and NF-κB p65. This suppression leads to a reduced inflammatory response .
- Activation of JNK-MAPK Pathway : While inhibiting NF-κB, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in mediating cellular responses to stress and inflammation .
Experimental Findings
In vitro studies have demonstrated that this compound does not exhibit cytotoxic effects on RAW264.7 cells even at higher concentrations. Instead, it reverses LPS-induced cytotoxicity, indicating its protective role . The following table summarizes key findings from relevant studies:
Anticancer Activity
This compound has shown promising results in targeting cancer cells, particularly gastric cancer cells.
Mechanisms in Cancer Therapy
Research indicates that this compound induces apoptosis in cancer cells through several pathways:
- Gene Expression Modulation : Transcriptome analyses reveal that treatment with this compound leads to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation .
- Cytotoxic Effects : In Hep3B hepatocellular carcinoma cells, this compound demonstrated dose-dependent cytotoxicity with an IC50 value of 15 μM after 24 hours .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Inflammation Models : In models simulating inflammatory responses, this compound significantly mitigated symptoms by modulating immune cell activity and cytokine production.
- Cancer Models : In vitro studies on gastric cancer cells showed that this compound effectively induced necroptotic cell death, suggesting its potential as an anticancer agent .
Properties
CAS No. |
89595-66-4 |
---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
InChI Key |
AJAGLPDYKVWJQE-RECXWPGBSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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